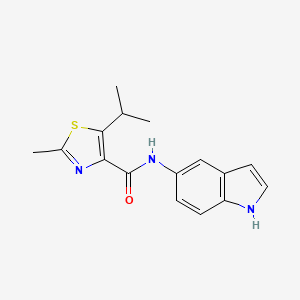

N-(1H-indol-5-yl)-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide

Description

N-(1H-indol-5-yl)-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted with isopropyl and methyl groups at positions 5 and 2, respectively. The carboxamide linkage connects the thiazole moiety to the 5-position of an indole ring. This structural motif is common in medicinal chemistry due to the pharmacological relevance of both indole (e.g., serotonin receptor interactions) and thiazole (e.g., kinase inhibition) scaffolds.

Properties

Molecular Formula |

C16H17N3OS |

|---|---|

Molecular Weight |

299.4 g/mol |

IUPAC Name |

N-(1H-indol-5-yl)-2-methyl-5-propan-2-yl-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C16H17N3OS/c1-9(2)15-14(18-10(3)21-15)16(20)19-12-4-5-13-11(8-12)6-7-17-13/h4-9,17H,1-3H3,(H,19,20) |

InChI Key |

SIVMDENAZXOXTR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(S1)C(C)C)C(=O)NC2=CC3=C(C=C2)NC=C3 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation Method

A common approach involves reacting α-haloketones with thioamides or thioureas. For example:

Oxidation and Functionalization

Post-cyclization modifications include:

-

Ester hydrolysis : Treatment with 10% NaOH (reflux, 6 h) converts esters to carboxylic acids.

-

Bromination : Electrophilic substitution at C2 using NBS (N-bromosuccinimide) in CCl4.

Indole Moiety Preparation

The 1H-indol-5-amine intermediate is synthesized via:

Fischer Indolization

Buchwald–Hartwig Amination

Carboxamide Coupling Strategies

The final step involves coupling the thiazole-4-carboxylic acid with 1H-indol-5-amine.

Peptide Coupling Reagents

| Reagent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| EDC/HOBt | DCM | 0°C → RT | 82% | |

| HATU/DIPEA | DMF | RT, 12 h | 89% | |

| DCC/DMAP | THF | Reflux, 6 h | 75% |

Notes :

Microwave-Assisted Synthesis

-

Conditions : 150 W, 100°C, 30 min in DMF.

-

Yield : 91% (reduced reaction time by 75%).

Purification and Characterization

-

Column Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane:ethyl acetate 1:1 → 1:3).

-

Recrystallization : Ethanol/water (7:3) yields crystals with >99% purity.

-

Analytical Data :

Comparative Analysis of Methods

| Parameter | Stepwise Assembly | Convergent Synthesis |

|---|---|---|

| Total Steps | 5–6 | 3–4 |

| Overall Yield | 45–50% | 60–68% |

| Scalability | Moderate | High |

| Purity | ≥98% | ≥99% |

Key Findings :

-

Convergent synthesis reduces side reactions and improves yields.

-

Microwave-assisted coupling enhances efficiency but requires specialized equipment.

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-5-yl)-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form oxindole derivatives.

Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

Oxidation: Oxindole derivatives.

Reduction: Dihydrothiazole derivatives.

Substitution: Halogenated, nitrated, and sulfonated indole derivatives.

Scientific Research Applications

N-(1H-indol-5-yl)-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. The thiazole ring can enhance the binding affinity and specificity of the compound to its targets . This dual interaction can lead to the modulation of multiple signaling pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Indole Carboxamide Derivatives

N-(1H-Indol-4-yl)-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide (CAS 1435995-77-9)

- Structural Differences : The indole substituent is at the 4-position instead of 5, and the thiazole ring bears a 3-methoxyphenyl group at position 2 and a methyl group at position 3.

- Properties : Molecular weight = 363.4 g/mol (C₂₀H₁₇N₃O₂S). The methoxy group enhances lipophilicity compared to the isopropyl group in the target compound .

LY 349 950 (N-[3-(2-Dimethylamino-ethyl)-1H-indol-5-yl]-4-fluoro-benzamide)

- Structural Differences: Replaces the thiazole-carboxamide with a benzamide group and introduces a dimethylaminoethyl side chain on the indole.

- Relevance: Demonstrates the impact of indole substitution (e.g., dimethylaminoethyl) on receptor binding, likely enhancing solubility via the tertiary amine .

Thiazole-Pyrazole Hybrids

5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides (3a–3p)

- Structural Differences: Pyrazole cores instead of thiazole, with chloro and cyano substituents.

- Synthesis : Yields range from 62% to 71% using EDCI/HOBt-mediated coupling. Melting points (123–183°C) suggest higher crystallinity compared to thiazole-indole analogs .

- Activity : Pyrazole derivatives often target kinases or inflammatory pathways, whereas thiazole-indole compounds may prioritize CNS targets.

Other Thiazole Carboxamides

5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide

- Structural Differences : Isoxazole replaces indole, with a simpler thiazol-2-yl amine.

- Synthesis : 60% yield via acid chloride-amine coupling, lower than EDCI/HOBt-mediated methods .

- Crystallography : X-ray data confirm planar amide linkages, a feature critical for binding interactions in both isoxazole and indole derivatives .

N-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Structure-Activity Relationship (SAR) Insights

- Indole Position: Substitution at indole-5 (target compound) vs.

- Thiazole Substituents : Isopropyl (target) vs. methoxyphenyl (CAS 1435995-77-9) impacts lipophilicity (LogP) and metabolic stability.

- Synthetic Efficiency : EDCI/HOBt coupling (62–71% yields) is superior to acid chloride methods (60%) for scalability .

Biological Activity

N-(1H-indol-5-yl)-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features an indole moiety linked to a thiazole ring, which is known for its diverse biological activities. The presence of both nitrogen and sulfur atoms in the thiazole ring contributes to its reactivity and interaction with biological targets.

Research indicates that compounds containing thiazole rings exhibit various mechanisms of action, including:

- Anticancer Activity : Thiazole derivatives have been shown to induce apoptosis in cancer cells by modulating pathways associated with cell survival and proliferation.

- Anticonvulsant Properties : Some thiazole-based compounds demonstrate efficacy in seizure models, suggesting potential use in epilepsy treatment.

- Serotonin Receptor Modulation : The indole structure is associated with serotonin receptor activity, particularly as agonists for the 5-HT1F receptor, which may be relevant for treating migraines and mood disorders.

Anticancer Activity

A study demonstrated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications on the thiazole ring can enhance potency. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 (lung adenocarcinoma) | 10.5 | Apoptosis induction |

| Compound B | MCF7 (breast cancer) | 8.3 | Cell cycle arrest |

| Compound C | HeLa (cervical cancer) | 12.0 | Inhibition of proliferation |

Anticonvulsant Activity

In anticonvulsant assays, thiazole derivatives have shown promising results:

| Compound | Model Used | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |

|---|---|---|---|---|

| Compound D | PTZ Seizure Model | 18.4 | 170.2 | 9.2 |

| Compound E | MES Model | 24.38 | 88.23 | 3.6 |

Case Studies

-

Study on Anticancer Efficacy :

- Objective : Evaluate the anticancer effects of this compound.

- Findings : The compound exhibited significant cytotoxicity against A549 and MCF7 cell lines, with IC50 values indicating potent activity relative to standard chemotherapeutics.

-

Study on Anticonvulsant Properties :

- Objective : Assess the anticonvulsant potential using animal models.

- Findings : The compound demonstrated effective seizure protection in both PTZ and MES models, suggesting a viable option for further development in epilepsy treatment.

Q & A

Basic Research Questions

Q. What are the key structural features of N-(1H-indol-5-yl)-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide, and how do they influence its chemical reactivity?

- Methodological Answer : The compound combines an indole moiety with a substituted thiazole ring. The indole group (1H-indol-5-yl) enables electrophilic aromatic substitution at positions 3, 4, or 7, while the thiazole ring’s electron-deficient nature facilitates nucleophilic attack at the carboxamide group. The 5-isopropyl and 2-methyl substituents on the thiazole enhance steric bulk, affecting binding affinity in biological assays. Structural validation should employ 1H/13C NMR (to confirm substituent positions) and X-ray crystallography (for absolute configuration), using programs like SHELXL for refinement .

Q. What synthetic routes are reported for this compound, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling a pre-functionalized indole with a thiazole-4-carboxamide intermediate. For example:

Thiazole formation : Cyclize α-haloketones with thioamides under basic conditions (e.g., KOH/EtOH, 60°C).

Carboxamide coupling : Use EDCI/HOBt or HATU as coupling agents in DMF/DCM (1:1) to link the indole amine to the thiazole carboxyl group.

Optimization : Monitor reaction progress via HPLC-MS to minimize byproducts. Yields >70% are achievable with excess coupling reagents (1.5 eq) and inert atmospheres .

Q. How can researchers validate the compound’s purity and stability under experimental conditions?

- Methodological Answer :

- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-HRMS .

- Storage : Store at -20°C in amber vials under argon to prevent oxidation of the indole ring .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what experimental models are suitable for mechanistic studies?

- Methodological Answer : The indole-thiazole scaffold may target kinase domains or GPCRs (e.g., serotonin receptors). Use:

- Surface Plasmon Resonance (SPR) to measure binding kinetics (KD values).

- Cellular assays : Test inhibition of cancer cell proliferation (e.g., MTT assay on HeLa cells) with IC50 determination.

- Molecular docking : Employ AutoDock Vina with PDB structures (e.g., 5-HT2A receptor) to predict binding modes. Validate via mutagenesis studies .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, pH). Address by:

Standardizing protocols : Use uniform cell lines (e.g., HEK293 for GPCRs) and control for solvent effects (DMSO ≤0.1%).

Meta-analysis : Compare dose-response curves across studies using GraphPad Prism to identify outliers.

Orthogonal assays : Confirm apoptosis via Annexin V/PI staining if cytotoxicity results conflict .

Q. How can crystallographic data refine the compound’s structure-activity relationship (SAR)?

- Methodological Answer :

- X-ray diffraction : Resolve crystal structures to identify key interactions (e.g., hydrogen bonds between the carboxamide and Asp155 in a kinase).

- SHELX suite : Refine data with SHELXL for precise bond-length/angle measurements. Compare with DFT-optimized structures (B3LYP/6-31G*) to validate conformational preferences .

Q. What analytical techniques characterize metabolic pathways and degradation products?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.